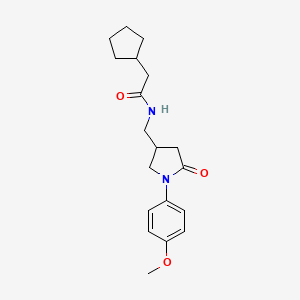
2-cyclopentyl-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H26N2O3 and its molecular weight is 330.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyclopentyl-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C18H24N2O3
- Molecular Weight : 316.4 g/mol
- IUPAC Name : this compound
This structure indicates the presence of a cyclopentyl group, a methoxy-substituted phenyl group, and a pyrrolidine moiety, which are critical for its biological interactions.
Pharmacological Properties
Recent studies have highlighted several pharmacological activities associated with this compound:
- Antiinflammatory Activity : The compound has been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production.
- Analgesic Effects : Preclinical evaluations suggest that it may possess analgesic properties, providing relief from pain.
- Neuroprotective Effects : Research indicates that this compound may offer neuroprotection against oxidative stress and neuroinflammation, which are pivotal in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as an antagonist or modulator at various receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It has been observed to inhibit enzymes such as myeloperoxidase (MPO), which plays a role in the inflammatory response.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to reduce cell viability in certain cancer cell lines, indicating potential anticancer activity. For example, cytotoxicity assays using human cancer cell lines showed significant dose-dependent effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 10.5 |
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. Notably, oral administration in rodent models demonstrated significant anti-inflammatory effects comparable to established NSAIDs.
Case Studies
- Case Study on Pain Management : A study involving rodents indicated that administration of this compound significantly reduced pain responses in models of acute inflammatory pain.
- Neuroprotection in Models of Alzheimer’s Disease : Research showed that treatment with the compound improved cognitive function in Alzheimer’s disease models by reducing amyloid plaque formation and tau phosphorylation.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-8-6-16(7-9-17)21-13-15(11-19(21)23)12-20-18(22)10-14-4-2-3-5-14/h6-9,14-15H,2-5,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESZORZQCSQUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














